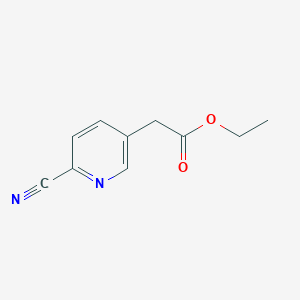
Ethyl 2-(6-cyanopyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-シアノピリジン-3-イル)酢酸エチルは、分子式C10H10N2O2を持つ有機化合物です。ピリジン誘導体であり、ピリジン環の6位にシアノ基、2位にエステル基を持つことを特徴としています。
2. 製法
合成経路と反応条件: 2-(6-シアノピリジン-3-イル)酢酸エチルの合成は、一般的に、炭酸カリウムなどの塩基の存在下、6-シアノピリジンと臭化エチルアセテートを反応させることで行われます。 反応は、ジメチルホルムアミド(DMF)などの有機溶媒中で、生成物の形成を促進するために高温で行われます .
工業的製造方法: 工業規模では、2-(6-シアノピリジン-3-イル)酢酸エチルの製造は、大規模反応に最適化された同様の合成経路によって達成できます。 これには、効率的な混合と熱伝達を確保するための連続フロー反応器の使用、および高純度製品を得るための再結晶またはクロマトグラフィーなどの精製技術の実施が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-cyanopyridin-3-yl)acetate typically involves the reaction of 6-cyanopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
化学反応の分析
反応の種類: 2-(6-シアノピリジン-3-イル)酢酸エチルは、以下を含むさまざまな化学反応を起こします。
求核置換反応: シアノ基は求核置換反応に関与し、さまざまな置換ピリジン誘導体の形成につながります。
加水分解: エステル基は酸性または塩基性条件下で加水分解され、対応するカルボン酸を生じます。
還元: シアノ基は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアミンに還元できます。
一般的な試薬と条件:
求核置換反応: 適切な溶媒中のナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬。
加水分解: 酸性条件(例:塩酸)または塩基性条件(例:水酸化ナトリウム)。
還元: 無水エーテルまたはテトラヒドロフラン(THF)中の水素化リチウムアルミニウム。
主な生成物:
求核置換反応: 置換ピリジン誘導体。
加水分解: 2-(6-シアノピリジン-3-イル)酢酸。
4. 科学研究への応用
2-(6-シアノピリジン-3-イル)酢酸エチルは、科学研究において幅広い用途を持っています。
化学: それは、特に複素環化合物の開発における、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: その構造が生物活性分子に似ていることから、酵素阻害剤や受容体リガンドの研究に使用されます。
医学: この化合物は、医薬品製造における中間体としての役割を含む、その潜在的な治療特性について調査されています。
科学的研究の応用
Ethyl 2-(6-cyanopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals
作用機序
2-(6-シアノピリジン-3-イル)酢酸エチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。シアノ基は、活性部位と水素結合または静電的相互作用を形成することができ、エステル基は加水分解されて活性代謝物を放出することができます。 これらの相互作用は、生物学的経路を調節し、さまざまな薬理学的効果をもたらす可能性があります .
類似化合物との比較
2-(6-シアノピリジン-3-イル)酢酸エチルは、以下のような他の類似化合物と比較できます。
2-(6-シアノピリジン-3-イル)酢酸メチル: 類似の構造ですが、エチルエステル基ではなくメチルエステル基を持っています。
2-(5-シアノピリジン-3-イル)酢酸エチル: 類似の構造ですが、シアノ基が6位ではなく5位に配置されています。
独自性: 2-(6-シアノピリジン-3-イル)酢酸エチルにおけるシアノ基の6位への独自の配置は、その類似体と比較して異なる化学反応性と生物活性を与えます。 これは、標的合成と研究応用のための貴重な化合物となっています .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
ethyl 2-(6-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-9(6-11)12-7-8/h3-4,7H,2,5H2,1H3 |
InChIキー |
DGZHTBYWQDLSBV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


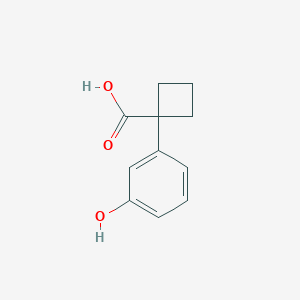
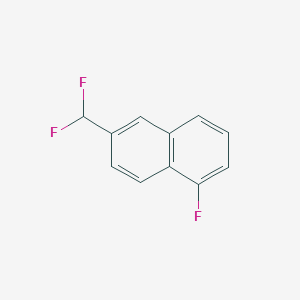
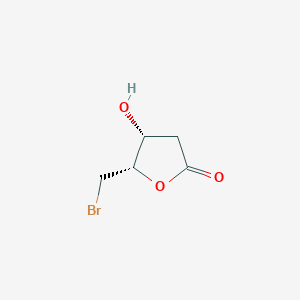



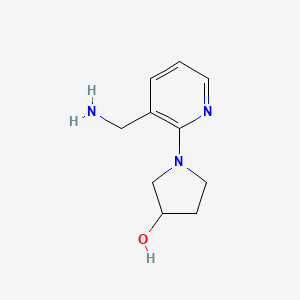
![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)



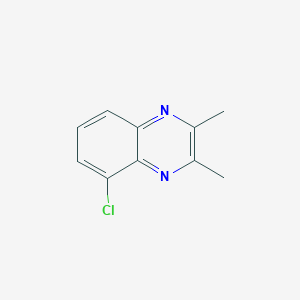
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
